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molecular formula C13H8BrNO B8380384 Bromo-phenanthridinone

Bromo-phenanthridinone

Cat. No. B8380384
M. Wt: 274.11 g/mol
InChI Key: INAOGURQQHSBBE-UHFFFAOYSA-N
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Patent
US08889864B2

Procedure details

36.7 g (139 mmol) 2-bromophenanthridinone and 30.7 g (147 mmol) PCl5 were added to a 1 L multi-neck flask (equipped with stir arm, condenser, and base trap) along with 350 mL POCl3 and heated at 93° C. for 16 hours (note: evolution of HCl gas was predominant—destroyed by base trap). Afterwards, the mixture was assayed to determine complete consumption of 2-bromophenanthridinone. A dean stark trap was connected to the flask to remove the solvent by ½ volume. Subsequently, equal volumes of toluene were added and distilled off to remove majority of POCl3. After the third addition of toluene, the volume was reduced to 300 mL's and the remainder of the solvent removed via rotary evaporation. The solids were then recrystallized from toluene and dried to give 30.8 g (78.6% yield, 98% assay) 2-bromo-6-chlorophenanthridine as off white solids (GC-MS confirmed).
Quantity
36.7 g
Type
reactant
Reaction Step One
Name
Quantity
30.7 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]1[CH:15]=[CH:14][C:13]2[C:4](=[C:5]3[C:10](=[CH:11][N:12]=2)[CH:9]=[CH:8][CH:7]=[CH:6]3)[C:3]1=O.P(Cl)(Cl)(Cl)(Cl)[Cl:18]>O=P(Cl)(Cl)Cl>[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[C:4](=[C:5]3[C:10](=[C:11]([Cl:18])[N:12]=2)[CH:9]=[CH:8][CH:7]=[CH:6]3)[CH:3]=1

Inputs

Step One
Name
Quantity
36.7 g
Type
reactant
Smiles
BrC1C(C2=C3C=CC=CC3=CN=C2C=C1)=O
Name
Quantity
30.7 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
350 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
93 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(note: evolution of HCl gas was predominant—destroyed by base trap)
CUSTOM
Type
CUSTOM
Details
consumption of 2-bromophenanthridinone
CUSTOM
Type
CUSTOM
Details
A dean stark trap was connected to the flask
CUSTOM
Type
CUSTOM
Details
to remove the solvent by ½ volume
ADDITION
Type
ADDITION
Details
Subsequently, equal volumes of toluene were added
DISTILLATION
Type
DISTILLATION
Details
distilled off
CUSTOM
Type
CUSTOM
Details
to remove majority of POCl3
ADDITION
Type
ADDITION
Details
After the third addition of toluene
CUSTOM
Type
CUSTOM
Details
the remainder of the solvent removed via rotary evaporation
CUSTOM
Type
CUSTOM
Details
The solids were then recrystallized from toluene
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C3C=CC=CC3=C(N=C2C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 30.8 g
YIELD: PERCENTYIELD 78.6%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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